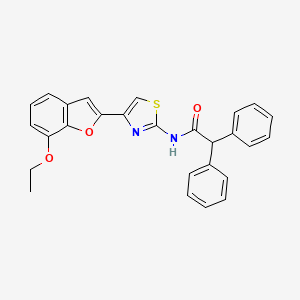
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,2-diphenylacetamide is a heterocyclic compound that is presumed to have biological activity due to the presence of multiple pharmacophoric groups. While the specific papers provided do not directly discuss this compound, they do provide valuable insights into the synthesis, characterization, and biological evaluation of structurally related heterocyclic compounds, which can be used to infer potential properties and activities of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide involves a reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate, followed by various cyclization and attack reactions to introduce different heterocyclic rings . Similarly, the synthesis of 2-(4-aminophenyl)benzothiazole derivatives starts with the reaction of 4-aminobenzoic acid and 2-aminothiophenol, followed by acetylation and further reactions with heterocyclic thiol derivatives . These methods suggest that the synthesis of this compound would likely involve building the benzofuran and thiazole rings onto a suitable starting scaffold, followed by the introduction of the diphenylacetamide moiety.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial for their biological activity. The presence of benzothiazole, benzofuran, and acetamide groups in the compound of interest suggests that it may have a planar structure conducive to stacking interactions with biological targets. The papers provided discuss the characterization of similar compounds using spectroscopic techniques and elemental analyses . These techniques would likely be applicable to the compound , allowing for the determination of its molecular structure and confirmation of the intended synthesis.
Chemical Reactions Analysis
The chemical reactivity of heterocyclic compounds is influenced by the functional groups present and the overall molecular architecture. The papers describe various reactions, including cyclization and nucleophilic attacks, which lead to the formation of diverse heterocyclic systems . The compound of interest, with its benzofuran and thiazole rings, may undergo similar reactions, potentially leading to further derivatization or transformation under different chemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds, such as solubility, melting point, and stability, are important for their practical application. While the papers do not provide specific data on the compound of interest, they do discuss the properties of similar compounds. For example, the ease of synthesis and the convenience of yield production mentioned in the synthesis of related compounds suggest that the compound of interest may also be synthesized with relative ease and in good yield . The biological activity of related compounds, as demonstrated by their antitumor and antibacterial activities, suggests that this compound may also exhibit similar properties, which would be subject to further investigation .
Aplicaciones Científicas De Investigación
Antitumor Activity
- Synthesis and Antitumor Evaluation : A study by Yurttaş, Tay, & Demirayak (2015) focused on synthesizing new acetamide derivatives, including those with a structure similar to the compound of interest, showing considerable anticancer activity against certain cancer cell lines.
Chemical Synthesis and Characterization
- Synthesis of Fused Thiazolo[3,2-a]pyrimidinones : Janardhan et al. (2014) described the synthesis of derivatives including N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, which shares a structural component with the compound . This study provided insights into the synthetic route and characterization of these derivatives (Janardhan, Srinivas, Rajitha, & Péter, 2014).
Biological Activity
- Docking and Analgesic Activity Evaluation : Kumar et al. (2019) synthesized novel 2-chloro-N,N-diphenylacetamide derivatives, including one structurally related to the compound , and evaluated their analgesic activity, indicating significant biological potential (Kumar, Kumar, & Mishra, 2019).
- Synthesis and Pharmacological Evaluation : Kumar and Mishra (2020) synthesized new diphenylamine derivatives, including compounds structurally similar to the compound , and evaluated their analgesic and anti-inflammatory activities (Kumar & Mishra, 2020).
Identification in Pharmaceutical Analysis
- Identification in Darifenacin Hydrobromide : Thomas et al. (2012) identified impurities in darifenacin hydrobromide, including compounds structurally related to the compound of interest (Thomas, Paul, Shandilya, Agarwal, Saxena, Awasthi, Matta, Vir, & Mathela, 2012).
Other Applications
- Synthesis of Sultam Derivatives : Research by Doss et al. (2000) explored the synthesis of sultam derivatives, highlighting the versatility of similar compound structures in synthesizing biologically active compounds (Doss, Baghos, Abdelhamid, & Halim, 2000).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O3S/c1-2-31-22-15-9-14-20-16-23(32-25(20)22)21-17-33-27(28-21)29-26(30)24(18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-17,24H,2H2,1H3,(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNZQMWMHHYUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

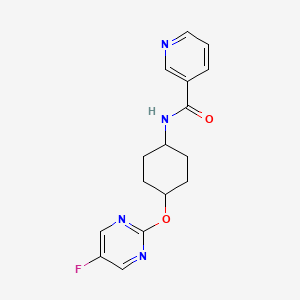
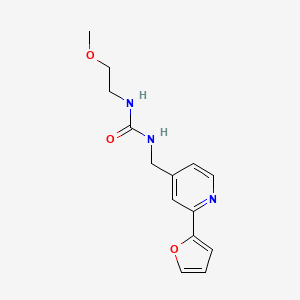
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2531145.png)

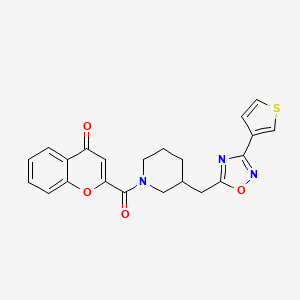
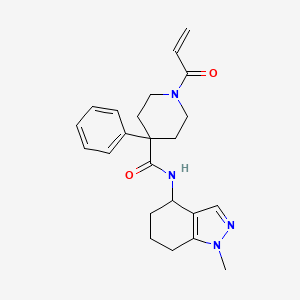

![4-Benzyl-1-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2531153.png)
![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B2531154.png)
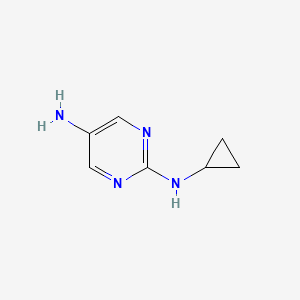

![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide](/img/structure/B2531159.png)
![(Z)-11-((3,4-difluorophenyl)imino)-N-(3,4-dimethoxyphenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2531160.png)
![1-({1,2-dimethyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-2-methylindoline](/img/structure/B2531161.png)